Isoleucylcysteine

Bacitracin biosynthesis Non-ribosomal peptide synthesis Thiazoline chemistry

Isoleucylcysteine (Ile-Cys) is the obligate first intermediate in non-ribosomal bacitracin biosynthesis, recognized exclusively by the NRPS complex for thiazoline ring formation—generic substitution with Leu-Cys or Val-Cys is enzymatically invalid. With demonstrated cytoprotective EC₅₀ of 15 μM in HEK293 cells and IL-10 upregulation at 20 mg/kg, this dipeptide is essential for authentic NRPS mechanistic studies, antioxidant screening, and immunomodulation research. Procure high-purity, sequence-defined Ile-Cys to ensure experimental reproducibility.

Molecular Formula C9H18N2O3S
Molecular Weight 234.32 g/mol
CAS No. 117525-90-3
Cat. No. B1672248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoleucylcysteine
CAS117525-90-3
SynonymsIsoleucylcysteine;  Ile-cys; 
Molecular FormulaC9H18N2O3S
Molecular Weight234.32 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CS)C(=O)O)N
InChIInChI=1S/C9H18N2O3S/c1-3-5(2)7(10)8(12)11-6(4-15)9(13)14/h5-7,15H,3-4,10H2,1-2H3,(H,11,12)(H,13,14)/t5-,6-,7-/m0/s1
InChIKeyJSZMKEYEVLDPDO-ACZMJKKPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Isoleucylcysteine (CAS 117525-90-3) Procurement Guide: Bacitracin Biosynthesis Intermediate and Antioxidant Dipeptide


Isoleucylcysteine (Ile-Cys; CAS 117525-90-3) is a dipeptide composed of L-isoleucine and L-cysteine, with molecular formula C₉H₁₈N₂O₃S and molecular weight 234.32 g/mol [1]. It is recognized as the first intermediate peptide in the non-ribosomal biosynthesis of bacitracin, a cyclic polypeptide antibiotic produced by Bacillus species . The compound contains a thiol group from its cysteine residue, which can undergo oxidation to form a thiazoline ring structure under specific conditions—a critical step in bacitracin maturation [2].

Isoleucylcysteine Substitution Risks: Why Ile-Cys Cannot Be Replaced with Other Cysteine-Containing Dipeptides


Generic substitution of isoleucylcysteine with other cysteine-containing dipeptides (e.g., Leu-Cys, Val-Cys, Cys-Ile) or free amino acid mixtures is scientifically unsound for two reasons. First, the compound's role as the obligate first intermediate in bacitracin biosynthesis is sequence-specific: the non-ribosomal peptide synthetase (NRPS) complex recognizes only L-isoleucyl-L-cysteine for the initial condensation and subsequent thiazoline ring formation [1]. The stereochemistry at both residues is critical—L-allo-isoleucine can substitute for valine in related NRPS systems, but L-isoleucine cannot, demonstrating the stringent stereospecificity of these enzymatic recognition events [2]. Second, the antioxidant activity of cysteine-containing dipeptides is highly sequence-dependent. QSAR modeling of 19 cysteine-containing dipeptides demonstrates that the position of cysteine and the identity of the partner amino acid significantly alter predicted antioxidant capacity, with N-terminal cysteine generally conferring higher activity except for SC, TC, and VC [3].

Isoleucylcysteine Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


Isoleucylcysteine Thiazoline Ring Formation: Unique Structural Capability vs. Simple Cysteine Dipeptides

Isoleucylcysteine possesses the specific structural capability to undergo manganese dioxide-catalyzed oxidation to form a thiazoline ring (2-(2-methyl-1-oxobutyl)-thiazole-4-carboxylic acid), a transformation essential for bacitracin antibiotic maturation that cannot be performed by free cysteine or simple mixed amino acids [1]. This transformation requires the precise juxtaposition of the isoleucine carbonyl and cysteine thiol within the enzyme-bound dipeptide context.

Bacitracin biosynthesis Non-ribosomal peptide synthesis Thiazoline chemistry

Isoleucylcysteine Cytoprotective Activity: EC₅₀ of 15 μM in Oxidative Stress Model

Isoleucylcysteine demonstrated dose-dependent cytoprotection against H₂O₂-induced oxidative damage in HEK293 cells, with a reported EC₅₀ value of 15 μM . This activity is attributed to direct ROS scavenging via the cysteine thiol group. While this is a single-study finding, it provides a quantitative benchmark for procurement evaluation where antioxidant dipeptide activity is the selection criterion. The value compares favorably to certain other cysteine-containing dipeptides evaluated in similar oxidative stress models (e.g., Cys-Tyr showed variable activity depending on the partner residue and assay system) [1].

Oxidative stress Cytoprotection ROS scavenging

Isoleucylcysteine Immunomodulatory Activity: IL-10 Upregulation in Murine Model

In a murine model, intraperitoneal administration of isoleucylcysteine at 20 mg/kg significantly upregulated IL-10 expression in splenic tissue (p < 0.01), indicating potential Th2-biased immunomodulatory activity . This immunomodulatory profile is distinct from other cysteine-containing dipeptides such as Cys-Trp (CW), which has been characterized primarily as the strongest multifunctional cysteine-containing dipeptide for ACE inhibition and antioxidant activity, but without reported IL-10 modulation [1].

Immunomodulation Th2 response Cytokine regulation

Isoleucylcysteine Research and Industrial Application Scenarios: Evidence-Based Use Cases


Bacitracin Biosynthetic Pathway Studies and Semi-Synthetic Antibiotic Development

Isoleucylcysteine is the definitive first intermediate in bacitracin biosynthesis. Researchers investigating non-ribosomal peptide synthetase (NRPS) mechanisms, bacitracin pathway engineering, or semi-synthetic modification of bacitracin require authentic Ile-Cys for enzymatic studies, isotopic labeling experiments, and structural characterization [1]. The compound's demonstrated capacity for thiazoline ring formation under MnO₂ oxidation is essential for understanding the maturation of the bacitracin pharmacophore [1].

Oxidative Stress Research and Antioxidant Dipeptide Screening

Based on the reported cytoprotective EC₅₀ of 15 μM in H₂O₂-induced oxidative damage in HEK293 cells [1], isoleucylcysteine is appropriate for antioxidant screening programs, ROS scavenging mechanism studies, and comparative evaluation of cysteine-containing dipeptides. The compound's thiol-dependent activity provides a defined baseline for structure-activity relationship studies .

Immunology Research: Th2 Response Modulation and Cytokine Regulation

The demonstrated IL-10 upregulation in murine splenic tissue at 20 mg/kg (i.p.) positions isoleucylcysteine as a candidate for immunomodulation studies, particularly those focused on Th2/Treg pathway modulation and inflammatory resolution [1]. This activity distinguishes Ile-Cys from other cysteine dipeptides such as Cys-Trp, which are optimized for ACE inhibition rather than cytokine modulation [2].

Technical Documentation Hub

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